molecular formula C20H17FN2O4S B324692 N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-methoxybenzamide

N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-methoxybenzamide

Cat. No.: B324692
M. Wt: 400.4 g/mol
InChI Key: BHIAMQAOODXPAS-UHFFFAOYSA-N
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Description

N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-methoxybenzamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a complex structure with functional groups that contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 4-fluoroaniline with sulfonyl chloride to form a sulfonamide intermediate. This intermediate is then coupled with 4-methoxybenzoyl chloride under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product while minimizing the production time and cost. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as an anticancer and antimicrobial agent.

    Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways in cells, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[(4-fluorophenyl)sulfamoyl]phenyl}-4-methoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the fluorine atom enhances its stability and bioactivity compared to similar compounds .

Properties

Molecular Formula

C20H17FN2O4S

Molecular Weight

400.4 g/mol

IUPAC Name

N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]-4-methoxybenzamide

InChI

InChI=1S/C20H17FN2O4S/c1-27-18-10-2-14(3-11-18)20(24)22-16-8-12-19(13-9-16)28(25,26)23-17-6-4-15(21)5-7-17/h2-13,23H,1H3,(H,22,24)

InChI Key

BHIAMQAOODXPAS-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)F

Origin of Product

United States

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